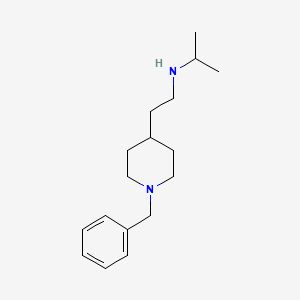
Methyl 3-chloro-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-2-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by a naphthalene ring system substituted with a methyl ester group at the second position and a chlorine atom at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-naphthoate typically involves the esterification of 3-chloro-2-naphthoic acid. One common method includes the reaction of 3-chloro-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-chloro-2-naphthoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The naphthalene ring can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted naphthoates depending on the nucleophile used.
Reduction: 3-chloro-2-naphthol.
Oxidation: 3-chloro-2-naphthoquinone.
Applications De Recherche Scientifique
Methyl 3-chloro-2-naphthoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the preparation of naphthalene-based polymers and materials with specific electronic properties.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Analytical Chemistry: Utilized as a standard or reference compound in chromatographic and spectroscopic analyses.
Mécanisme D'action
The mechanism of action of Methyl 3-chloro-2-naphthoate in chemical reactions involves the electrophilic nature of the chlorine atom and the ester group. The chlorine atom can be displaced by nucleophiles through a nucleophilic substitution mechanism. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The naphthalene ring system can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-3-naphthoate: Similar structure but with different substitution pattern.
Methyl 3-bromo-2-naphthoate: Bromine atom instead of chlorine.
Ethyl 3-chloro-2-naphthoate: Ethyl ester instead of methyl ester.
Uniqueness: Methyl 3-chloro-2-naphthoate is unique due to the specific positioning of the chlorine and ester groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorine atom at the third position makes it a versatile intermediate for further functionalization in organic synthesis.
Propriétés
Formule moléculaire |
C12H9ClO2 |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
methyl 3-chloronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3 |
Clé InChI |
PITONGKZJTUMGD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CC=CC=C2C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)




![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)

![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)


